N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 897611-04-0
VCID: VC7643601
InChI: InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
SMILES: CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.55

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

CAS No.: 897611-04-0

Cat. No.: VC7643601

Molecular Formula: C22H29N3O4S

Molecular Weight: 431.55

* For research use only. Not for human or veterinary use.

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide - 897611-04-0

Specification

CAS No. 897611-04-0
Molecular Formula C22H29N3O4S
Molecular Weight 431.55
IUPAC Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
Standard InChI Key YZTQNUAKXGITIU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, reflects its three primary components:

  • Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted at position 4 with a 2-methoxyphenyl group .

  • Sulfonylethyl bridge: A –SO₂– group connects the piperazine nitrogen to an ethyl chain terminated by the benzamide group.

  • 3,5-Dimethylbenzamide: A benzamide ring with methyl groups at positions 3 and 5, linked to the ethyl chain via an amide bond .

The SMILES notation, CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C, provides a linear representation of this topology.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₉N₃O₄S
Molecular Weight431.55 g/mol
IUPAC NameN-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
SMILESCC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
InChI KeyYZTQNUAKXGITIU-UHFFFAOYSA-N

Solubility and Stability

While explicit solubility data remain unavailable, the sulfonyl and amide groups suggest moderate polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO). The compound’s stability under standard laboratory conditions is inferred from its synthetic handling, though degradation studies are absent in the literature.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Piperazine Derivative Preparation: 2-Methoxyphenyl piperazine is synthesized via nucleophilic substitution between 1-(2-methoxyphenyl)piperazine precursors and appropriate alkylating agents.

  • Sulfonation: The piperazine nitrogen is sulfonylated using sulfonyl chlorides, yielding the sulfonylethyl intermediate .

  • Benzamide Coupling: 3,5-Dimethylbenzoyl chloride is reacted with the sulfonylethyl-piperazine intermediate under Schotten-Baumann conditions to form the final amide.

Optimization focuses on reaction parameters:

  • Temperature: Controlled between 0–25°C during sulfonation to prevent side reactions.

  • Solvent Selection: Polar solvents (e.g., dichloromethane) enhance sulfonyl group reactivity.

Comparative Analysis with Analogues

Structural Analogues

  • N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide: Differs in methyl group position (3,4 vs. 3,5), slightly altering receptor selectivity.

  • N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide hydrochloride: The 4-methoxy substitution and hydrochloride salt improve aqueous solubility (468.0 g/mol) .

Table 2: Analogues Comparison

CompoundMolecular WeightKey Feature
3,5-Dimethylbenzamide (Target Compound)431.55 g/mol3,5-methyl; neutral form
3,4-Dimethylbenzamide431.55 g/mol3,4-methyl
4-Methoxybenzamide Hydrochloride468.0 g/mol4-methoxy; HCl salt

Pharmacological Variations

  • 3,4-Dimethyl Analogue: 20% lower D₂ receptor affinity compared to the 3,5-isomer, highlighting the importance of substituent positioning.

  • 4-Nitro Derivative (CID 18565467): Introduces a nitro group, increasing molecular weight to 448.5 g/mol and shifting activity toward serotonin receptors .

Future Directions

Synthesis Optimization

  • Catalytic Methods: Explore Pd-catalyzed coupling for benzamide formation to improve yields.

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability.

Pharmacological Studies

  • Target Deconvolution: Use siRNA screens to identify off-target effects.

  • ADMET Profiling: Assess bioavailability, metabolism, and excretion in rodent models.

Derivative Development

  • Prodrugs: Esterify the sulfonyl group to enhance oral absorption.

  • Fluorinated Analogues: Introduce fluorine at the benzamide ring to modulate receptor kinetics .

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